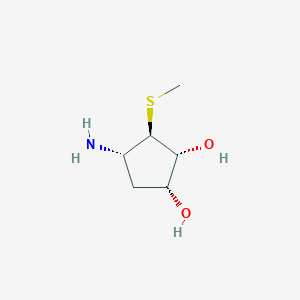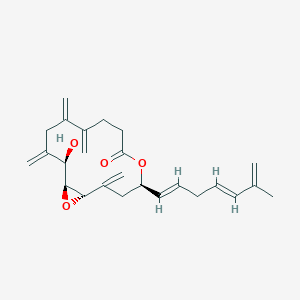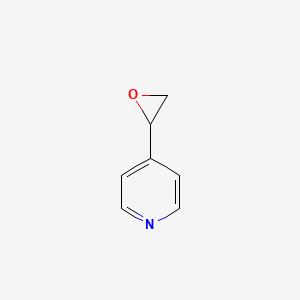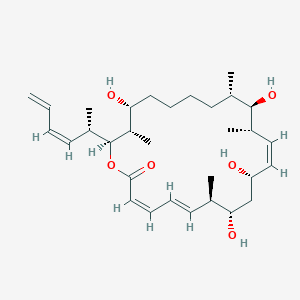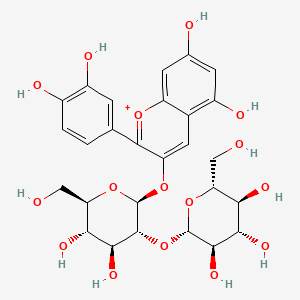
Cyanidin 3-O-sophoroside
Vue d'ensemble
Description
Synthesis Analysis
Cyanidin 3-O-sophoroside and related compounds can be synthesized through enzymatic reactions involving glucosylation of anthocyanins. For instance, an enzyme from red cabbage seedlings catalyzes the glucosylation of cyanidin at the 3-position, using uridine diphosphate-glucose as a glucosyl-donor. This process highlights the biological synthesis pathway of this compound in plants (Saleh, Poulton, & Grisebach, 1976).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various chemical and spectroscopic methods. It consists of a cyanidin aglycone linked to a sophorose sugar moiety. Detailed structural analysis of related compounds reveals diverse acylation patterns that affect their stability and color properties. For example, acylated cyanidin 3-sophoroside-5-glucosides isolated from different plant sources show variations in their substitution patterns, affecting their application and functional properties (Saitǒ et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including copigmentation and degradation processes. Copigmentation, where this compound interacts with other compounds, can influence its color stability and intensity. The reaction conditions, such as pH and temperature, significantly affect the copigmentation effect and the stability of this compound in solution (Sun et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as color and stability, are influenced by its molecular structure and environmental conditions. Studies have shown that the visual color and antioxidant capacity of this compound can be affected by factors like pH, temperature, and the presence of other substances. These properties are crucial for its functionality in different applications (Zhang et al., 2008).
Chemical Properties Analysis
The chemical stability of this compound is a key factor in its applications. It undergoes degradation under certain conditions, leading to changes in its spectral characteristics and antioxidant capacity. The degradation pathways and products depend on factors like pH and the presence of reactive compounds. Understanding these properties is essential for optimizing the use of this compound in various fields (Sun et al., 2011).
Applications De Recherche Scientifique
Colorant alimentaire naturel
Le Cyanidin 3-O-sophoroside est un type d'anthocyane, qui sont des pigments qui donnent à de nombreux fruits et légumes leurs couleurs vibrantes . En raison de leur couleur attrayante et brillante, de leur grande solubilité dans l'eau et de leurs bienfaits potentiels pour la santé, les anthocyanes comme le this compound pourraient remplacer les colorants synthétiques .
Bienfaits pour la santé
Les anthocyanes, y compris le this compound, sont connus pour leurs bienfaits potentiels pour la santé . Bien que les bienfaits spécifiques pour la santé du this compound ne soient pas mentionnés dans les résultats de la recherche, les anthocyanes en général ont été liés à une variété de bienfaits pour la santé, notamment des effets anti-inflammatoires, une amélioration de la santé visuelle et cardiovasculaire et une réduction du risque de certains types de cancer.
Caractérisation de la couleur
L'indice de couleur du this compound en solution tampon peut être décrit par les coordonnées CIELab L (luminosité), C* (chroma) et H° (angle de teinte) . Ceci le rend utile dans les études de caractérisation de la couleur .
Analyse spectrale
Le this compound présente des spectres d'absorption UV-vis uniques, qui peuvent être utiles dans l'analyse spectrale . L'absorptivité molaire du this compound varie en fonction du pH, ce qui peut être utile dans certains types d'analyse chimique .
Norme analytique
Le chlorure de this compound peut être utilisé comme étalon analytique pour la détermination de l'analyte dans les extraits végétaux et les fruits par la technique de chromatographie liquide haute performance (HPLC) .
Recherche sur les effets de substitution
Il existe une différence dans la substitution en position 3 entre le Cyanidin 3-glucoside et le this compound, de sorte que l'effet du groupe substituant sur leurs spectres et leurs indices de couleur vaut la peine d'être étudié .
Mécanisme D'action
Target of Action
Cyanidin 3-O-sophoroside (C3S) is a potent non-competitive reversible inhibitor of the enzyme Polyphenol oxidase (PPO) . PPO is an enzyme that catalyzes the oxidation of phenols to quinones, which then polymerize to form brown pigments .
Mode of Action
C3S interacts with PPO to inhibit its activity, thereby preventing the browning process in fruits and vegetables . This interaction enhances the antioxidant damage capacity of fruits and prolongs their storage period .
Biochemical Pathways
C3S is part of the anthocyanin biosynthesis pathway . Anthocyanins are a subclass of flavonoids characterized by a 2-phenylbenzopyrylium unit . They are derived along the flavonoid modification pathways and further separated into three types, pelargonidin, cyanidin, and delphinidin, due to the different number of hydroxyl groups in the phenyl group .
Pharmacokinetics
This suggests that C3S may have a relatively long half-life and could potentially be absorbed into the enterocytes, contributing to its antioxidant potential .
Result of Action
The primary result of C3S’s action is its antioxidant activity. By inhibiting PPO, C3S prevents the browning process, which is often associated with oxidative damage . This enhances the antioxidant damage capacity of fruits, prolonging their storage period . Additionally, C3S has been found to have a synergistic inhibitory effect on ABCB1, a protein involved in chemotherapy resistance in malignancies, when applied together with quercetin .
Action Environment
The action of C3S can be influenced by environmental factors such as pH. For instance, the UV–vis absorption spectra and color index of C3S change with increasing pH . This suggests that the efficacy and stability of C3S could be affected by the pH of its environment .
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMMDGPXYVCER-WGNLCONDSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)

![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
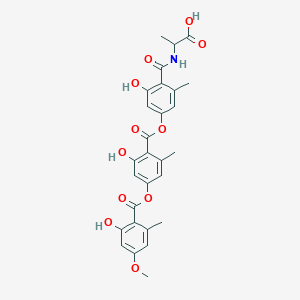

![(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime](/img/structure/B1250807.png)



